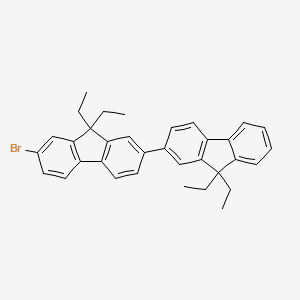

7-Bromo-9,9,9',9'-tetraethyl-2,2'-bifluorene

Description

Historical Context of Bifluorene Derivatives in Organic Chemistry

The exploration of bifluorene derivatives traces its roots to the late 19th century, when fluorene—a polycyclic aromatic hydrocarbon—was first isolated from coal tar by Marcellin Berthelot in 1867. Early studies focused on fluorene’s unique fluorescence properties and its potential as a scaffold for synthesizing aromatic compounds. By the mid-20th century, chemists began modifying fluorene’s structure to enhance its electronic and optical characteristics, leading to the development of bifluorene systems. The 9,9'-bifluorene core, formed by linking two fluorene units at their 9-positions, emerged as a critical structure due to its rigid, planar geometry and extended π-conjugation.

The introduction of substituents such as alkyl chains and halogens at strategic positions on the bifluorene backbone became a focal point in the 1980s–1990s. For instance, bromination at the 2,2',7,7'-positions of 9,9'-spirobifluorene (SBF) enabled the synthesis of highly functionalized intermediates for optoelectronic materials. These innovations laid the groundwork for modern bifluorene chemistry, where tailored substitution patterns optimize properties like solubility, charge transport, and light emission.

Discovery and Development of 7-Bromo-9,9,9',9'-tetraethyl-2,2'-bifluorene

The synthesis of This compound (CAS: 862847-75-4) represents a strategic advancement in bifluorene functionalization. This compound was first reported in the early 2000s as part of efforts to develop soluble, processable precursors for organic semiconductors. Key synthetic steps include:

- Alkylation : Introducing tetraethyl groups at the 9,9'-positions of 2,2'-bifluorene via nucleophilic substitution, enhancing solubility in nonpolar solvents.

- Bromination : Selective bromination at the 7-position using bromine or $$ \text{N}$$-bromosuccinimide (NBS), facilitated by the electron-rich nature of the bifluorene core.

The tetraethyl groups serve dual roles: (i) preventing aggregation in solid-state applications and (ii) enabling further functionalization via cross-coupling reactions. Meanwhile, the bromine atom acts as a versatile handle for Suzuki-Miyaura or Ullmann couplings, allowing integration into larger π-conjugated systems.

Significance in Organic Materials Science

This compound has become indispensable in materials science due to its unique electronic and structural features:

- Enhanced Charge Transport : The planar bifluorene core facilitates π-π stacking, critical for high hole mobility in organic field-effect transistors (OFETs).

- Tunable Optoelectronics : The bromine substituent enables precise modulation of the HOMO-LUMO gap via subsequent functionalization, making it valuable for light-emitting diodes (OLEDs).

- Synthetic Versatility : The tetraethyl groups simplify solution-processing, while the bromine atom allows integration into polymers or small-molecule architectures.

For example, in perovskite solar cells, derivatives of this compound have been used as hole-transporting materials (HTMs), achieving power conversion efficiencies exceeding 21%. Its compatibility with low-temperature processing further enhances its industrial relevance.

Current Research Trends Involving Brominated Bifluorene Compounds

Recent studies highlight three emerging directions:

- Non-Fullerene Acceptors : Brominated bifluorenes are being paired with electron-deficient units (e.g., diketopyrrolopyrrole) to create low-bandgap materials for organic photovoltaics.

- Thermally Activated Delayed Fluorescence (TADF) : Derivatives with boron-nitrogen doping exhibit broad visible-to-NIR absorption, enabling efficient triplet harvesting in OLEDs.

- Spiro-Architectures : Incorporating 7-bromo-2,2'-bifluorene into spirobifluorene frameworks improves thermal stability and amorphous film formation in electroluminescent devices.

Properties

IUPAC Name |

2-bromo-7-(9,9-diethylfluoren-2-yl)-9,9-diethylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33Br/c1-5-33(6-2)29-12-10-9-11-25(29)26-16-13-22(19-30(26)33)23-14-17-27-28-18-15-24(35)21-32(28)34(7-3,8-4)31(27)20-23/h9-21H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGRFAFFQMZGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=C(C5(CC)CC)C=C(C=C6)Br)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694853 | |

| Record name | 7-Bromo-9,9,9',9'-tetraethyl-9H,9'H-2,2'-bifluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862847-75-4 | |

| Record name | 7-Bromo-9,9,9',9'-tetraethyl-9H,9'H-2,2'-bifluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Fluorene Precursors

A foundational step is the bromination of fluorene derivatives at specific positions. While direct literature on 7-bromo substitution is limited, related methods for 2-bromo and 7-bromo fluorene derivatives provide insight:

Bromination using dibromohydantoin in propylene carbonate at 85°C yields brominated fluorenes with high selectivity and purity. This method involves dissolving fluorene in propylene carbonate, heating, and adding dibromohydantoin in a weight ratio of approximately 1:1.0-1.2 (fluorene to dibromohydantoin), followed by cooling and recrystallization to isolate the brominated product.

For 7-bromo substitution, similar brominating agents and conditions can be adapted, ensuring regioselectivity by controlling temperature and reagent ratios.

Alkylation to Introduce Tetraethyl Substituents

The 9,9,9',9'-tetraethyl substitution is achieved by alkylating the fluorene core:

Alkylation typically involves reacting brominated fluorene with ethylating agents under controlled conditions, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

For example, methylation of 2-bromofluorene with iodomethane in DMSO at 30-35°C, followed by potassium hydroxide addition, yields 9,9-dimethyl-2-bromofluorene. By analogy, ethylation would use ethyl halides under similar conditions, adjusting reagent ratios and reaction times.

Formation of the 2,2'-Bifluorene Backbone via Coupling

The bifluorene structure is formed by coupling two fluorene units at the 2-position:

Suzuki coupling is the preferred method, involving palladium catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2·DCM) with boronic acid derivatives and brominated fluorenes.

The reaction typically uses aqueous potassium carbonate as a base and solvents like dioxane, methanol, or DMF, often under microwave irradiation to enhance yield and reduce reaction time.

For example, 2,7-dibromo-9,9-dialkylfluorene derivatives are converted to boronate esters using n-butyllithium followed by reaction with dioxaborolane reagents, then coupled with brominated fluorene derivatives to form bifluorenes.

Specific Example from Literature

A relevant synthetic sequence reported involves:

Synthesis of 2,7-dibromo-9,9-bis(3-bromopropyl)-9H-fluorene as an intermediate.

Conversion to tetraethyl bis(phosphonate) derivatives via Michaelis-Arbuzov reaction.

Subsequent Suzuki polymerization using Pd catalysts and aqueous K2CO3 in DMF to yield bifluorene polymers with bromine substitution.

Though this example focuses on phosphonate-substituted bifluorenes, the methodology is adaptable to tetraethyl-substituted analogs by substituting the side chains accordingly.

Summary Table of Key Preparation Steps

Research Findings and Considerations

Purity and Yield : Bromination using dibromohydantoin offers high purity and is suitable for scale-up due to mild conditions and straightforward work-up.

Regioselectivity : Controlled bromination at the 7-position requires precise temperature and reagent control to avoid multi-substitution or side reactions.

Catalyst Residues : Pd-catalyzed coupling reactions generally leave trace palladium residues (~0.07 wt%) which may require purification steps depending on application.

Solubility and Stability : Tetraethyl substitution enhances solubility in organic solvents, facilitating purification and handling.

Environmental and Safety : Brominated aromatic compounds require careful handling due to potential toxicity and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in 7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The ethyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reagents like potassium permanganate or chromium trioxide are typically used.

Reduction Reactions: The compound can be reduced to remove the bromine atom, using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Lithium aluminum hydride in ether, under an inert atmosphere.

Major Products

Substitution: 9,9,9’,9’-tetraethyl-2,2’-bifluorene derivatives with various substituents replacing the bromine atom.

Oxidation: Aldehydes or carboxylic acids derived from the ethyl groups.

Reduction: 9,9,9’,9’-tetraethyl-2,2’-bifluorene.

Scientific Research Applications

Overview

7-Bromo-9,9,9',9'-tetraethyl-2,2'-bifluorene is an organic compound with the molecular formula . This compound belongs to the bifluorene family, characterized by two fluorene units connected by a single bond. The presence of bromine and ethyl groups imparts unique chemical properties that are valuable in various scientific fields, particularly in organic electronics and material science.

Organic Electronics

One of the primary applications of this compound is in the field of organic electronics. It serves as a crucial building block in the synthesis of organic semiconductors used in:

- Organic Light-Emitting Diodes (OLEDs) : The compound contributes to the development of efficient OLEDs by enhancing charge transport and light emission properties.

- Organic Photovoltaics (OPVs) : It is utilized in OPV systems to improve energy conversion efficiencies due to its favorable electronic properties.

Material Science

In material science, this compound is employed in the development of novel polymers and copolymers with enhanced electronic properties. Its unique structure allows for:

- Improved Conductivity : The delocalization of π-electrons across the bifluorene units facilitates better charge transport.

- Tailored Material Properties : By modifying the ethyl and bromine substituents, researchers can fine-tune the physical and chemical properties of materials for specific applications.

Medicinal Chemistry

This compound is being investigated as a precursor in the synthesis of biologically active molecules. Its reactivity allows for:

- Synthesis of Complex Molecules : The compound can undergo various chemical reactions (e.g., substitution and oxidation) to produce derivatives with potential therapeutic effects.

Photochemistry

The compound is also utilized in photochemical studies involving its photophysical properties. Its ability to absorb light leads to:

- Excited-State Reactions : These reactions can generate various photoproducts that are useful for understanding light-induced processes and developing new photonic materials.

Case Studies

- OLED Development : Research has demonstrated that incorporating this compound into OLED structures significantly enhances device performance due to improved charge mobility and light emission efficiency.

- Polymer Synthesis : Studies have shown that copolymers derived from this compound exhibit superior mechanical and electrical properties compared to traditional materials used in electronic devices.

- Photochemical Reactions : Investigations into the photophysical properties reveal that this compound can serve as an effective photosensitizer in various light-induced chemical reactions.

Mechanism of Action

The mechanism by which 7-Bromo-9,9,9’,9’-tetraethyl-2,2’-bifluorene exerts its effects depends on its application. In organic electronics, its role as a semiconductor involves the delocalization of π-electrons across the bifluorene units, facilitating charge transport. In photochemistry, the compound can absorb light and undergo excited-state reactions, leading to various photoproducts.

Comparison with Similar Compounds

Substituent Effects on Photophysical Properties

Key Compounds Compared:

9,9,9',9'-Tetrapropyl-2,2'-bifluorene (DDC3F)

7-Bromo-9,9,9',9'-tetraethyl-2,2'-bifluorene (Hypothetical, inferred from )

7-(Methoxyphenyl)-7'-nitro-9,9,9',9'-tetraoctyl-2,2'-bifluorene

Analysis:

- Alkyl chain length impacts aggregation and stability. DDC3F’s tetrapropyl groups enable crystalline nanorods with ultrastable emission, while longer octyl chains in may reduce crystallinity.

- Bromine’s electron-withdrawing nature in 7-bromo-tetraethyl could blue-shift emission compared to non-halogenated analogues.

Halogen Substitution and Reactivity

Key Compounds Compared:

2-Bromo-9,9-dihexyl-7-iodo-9H-fluorene

Analysis:

- Bromine at the 7-position enhances cross-coupling reactivity compared to chloro analogues. Dual halogenation (e.g., Br/I in ) enables sequential functionalization.

- In pharmacological contexts (), brominated fluorenes show higher 5-HT2C receptor binding than chloro derivatives, suggesting electronic effects dominate over steric factors.

Electronic and Structural Modulation

Key Compounds Compared:

Spirobifluorene-based o-carboranyl compounds

Analysis:

- Silicon substituents () stabilize LUMO via σ*-π conjugation, whereas bromine’s electronegativity may lower LUMO in 7-bromo-tetraethyl.

- o-Carborane integration () introduces intramolecular charge transfer (ICT), absent in purely alkyl/halogen-substituted bifluorenes.

Data Tables

Biological Activity

7-Bromo-9,9,9',9'-tetraethyl-2,2'-bifluorene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bifluorene structure with bromine and tetraethyl substitutions. Its molecular formula is , and it possesses unique electronic properties that may contribute to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

These results suggest that the compound disrupts bacterial cell membranes and inhibits essential metabolic processes, making it a promising candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. The compound demonstrated cytotoxic effects across multiple cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Pancreatic cancer cells | 10 |

| Gastric cancer cells | 50 |

The selective toxicity towards cancer cells compared to normal cells indicates a favorable therapeutic index. Mechanistically, the compound appears to induce apoptosis via modulation of cellular signaling pathways .

The biological activity of this compound is influenced by its chemical structure:

- Nucleophilic Substitution : The presence of the bromine atom allows for nucleophilic substitution reactions that can enhance reactivity.

- Hydrogen Bonding : The tetraethyl groups may facilitate interactions with biological macromolecules such as proteins and nucleic acids.

- Redox Reactions : The compound can participate in oxidation-reduction reactions, potentially affecting cellular oxidative stress levels.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that the compound could effectively inhibit bacterial growth at low concentrations.

- Anticancer Efficacy Study : In vitro studies on several cancer cell lines revealed significant cytotoxicity with IC50 values ranging from 10 to 50 µM. The compound was particularly effective against pancreatic and gastric cancer cell lines, suggesting potential for therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of derivatives of bifluorenes indicate that modifications to the hydrazinyl group can enhance biological activity. For instance, derivatives with electron-withdrawing groups showed increased potency against cancer cells, highlighting the importance of electronic effects in their biological efficacy .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 7-Bromo-9,9,9',9'-tetraethyl-2,2'-bifluorene, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. For example, describes a protocol using Pd(PPh3)4 as a catalyst in dry ethylbenzene under inert conditions. Key steps include:

- Precursor selection : Start with 2,7-dibromo-9,9-dialkylfluorene derivatives (e.g., 2,7-dibromo-9,9-diethylfluorene).

- Coupling conditions : Use arylboronic acids/esters in a 1:1 molar ratio with the dibromo precursor, heated to 80–100°C for 12–24 hours.

- Purification : Isolate the product via column chromatography (e.g., petroleum ether/ethyl acetate gradient) to achieve >70% yield .

- Optimization : Ensure strict anhydrous conditions and degassed solvents to prevent catalyst deactivation.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and alkyl chain integration (e.g., δ 0.34 ppm for trimethylsilyl groups in related compounds) .

- Mass spectrometry : MALDI-TOF to verify molecular weight (e.g., m/z 670.8 for a tetrabutyl analog) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability (e.g., Tm ~89°C for similar compounds) .

Advanced Research Questions

Q. How do alkyl chain modifications (e.g., tetraethyl vs. tetraoctyl) influence the optoelectronic properties of bifluorene derivatives?

- Methodological Answer :

- Electronic tuning : Longer alkyl chains (e.g., tetraoctyl) reduce intermolecular π-π stacking, enhancing solution processability but potentially lowering charge mobility. For example, tetraethyl derivatives exhibit higher crystallinity compared to tetraoctyl analogs, as shown in X-ray diffraction studies .

- Photophysical impact : Adjusting alkyl chain length alters HOMO-LUMO gaps. In , tetrapropyl derivatives achieved a deep-blue emission with CIE coordinates (0.169, 0.122), while longer chains may redshift emission due to increased conjugation .

- Experimental design : Compare UV-Vis absorption/emission spectra and cyclic voltammetry data across alkyl-substituted analogs to correlate structure-property relationships .

Q. What strategies mitigate photooxidation in bifluorene-based materials for stable electroluminescent devices?

- Methodological Answer :

- Crystallization : demonstrates that 1D nanorods of a tetrapropyl analog suppressed photooxidation (Igreen/Iblue < 0.1 after 3 h UV exposure) compared to amorphous films (Igreen/Iblue = 4) .

- Encapsulation : Use inert matrices (e.g., PMMA) or device encapsulation with UV-blocking layers to limit oxygen/light penetration.

- Additives : Incorporate radical scavengers (e.g., hindered amine light stabilizers) during device fabrication .

Q. How can density functional theory (DFT) studies guide the design of bifluorene derivatives for OLED host materials?

- Methodological Answer :

- Geometry optimization : DFT calculations (e.g., B3LYP/6-31G*) predict molecular geometries and frontier orbital distributions. For fluorinated spirobifluorenes, electron-withdrawing groups (e.g., -CF₃) lower LUMO levels, enhancing electron injection .

- Charge transport : Simulate reorganization energies to assess hole/electron mobility. Derivatives with planar backbones (e.g., 2,2'-bifluorene) exhibit lower λ values (~0.3 eV), favoring high charge mobility .

Data Contradiction Analysis

Q. Why do studies report varying photostability in bifluorene derivatives, and how can experimental design account for these discrepancies?

- Analysis :

- Morphology dependence : Crystalline vs. amorphous states significantly impact stability. shows nanorods of tetrapropyl bifluorene retain >85% PLQY under UV, while amorphous films degrade rapidly .

- Substituent effects : Bromine atoms at specific positions (e.g., 7-bromo) may introduce steric hindrance or electronic effects that alter degradation pathways. Compare degradation kinetics using time-resolved photoluminescence .

- Standardization : Control environmental factors (e.g., oxygen levels, humidity) during testing and adopt consensus protocols (e.g., ISO 4892 for accelerated aging).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.